Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate
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Overview
Description
Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and a cyanophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate typically involves the esterification of 3-(3-cyanophenyl)-5-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. Common catalysts used for this reaction include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being recoverable and reusable, reducing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(3-cyanophenyl)-5-oxobenzoate, while reduction of the ester group may produce 3-(3-cyanophenyl)-5-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyanophenyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-cyanophenyl)-5-hydroxybenzoate
- Methyl 3-(3-cyanophenyl)-4-hydroxybenzoate
- Methyl 3-(3-cyanophenyl)-5-methoxybenzoate
Uniqueness
Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)13-6-12(7-14(17)8-13)11-4-2-3-10(5-11)9-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFDHSQBNOMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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